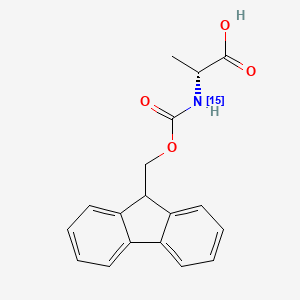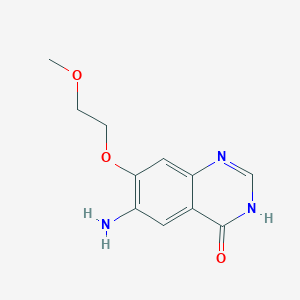
1-Chloro-5-(ethylsulfonyl)-2-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-(ethylsulfonyl)-2-methylpentane is an organic compound characterized by the presence of a chlorine atom, an ethylsulfonyl group, and a methyl group attached to a pentane backbone
Méthodes De Préparation
The synthesis of 1-Chloro-5-(ethylsulfonyl)-2-methylpentane typically involves multiple steps, including the introduction of the chlorine atom and the ethylsulfonyl group. One common method involves the chlorination of a suitable precursor, followed by the introduction of the ethylsulfonyl group under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-5-(ethylsulfonyl)-2-methylpentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The ethylsulfonyl group can participate in oxidation-reduction reactions, leading to the formation of different products.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Chloro-5-(ethylsulfonyl)-2-methylpentane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Chloro-5-(ethylsulfonyl)-2-methylpentane exerts its effects involves interactions with specific molecular targets. The chlorine atom and the ethylsulfonyl group can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
1-Chloro-5-(ethylsulfonyl)-2-methylpentane can be compared with other similar compounds, such as:
1-Chloro-5-methylhexane: Similar in structure but lacks the ethylsulfonyl group.
1-Chloro-5-trimethylsilyl-4-pentyne: Contains a trimethylsilyl group instead of an ethylsulfonyl group.
1-Chloro-5-[(trifluoromethyl)sulfanyl]pentane: Contains a trifluoromethylsulfanyl group instead of an ethylsulfonyl group.
The presence of the ethylsulfonyl group in this compound makes it unique and imparts specific chemical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C8H17ClO2S |
|---|---|
Poids moléculaire |
212.74 g/mol |
Nom IUPAC |
1-chloro-5-ethylsulfonyl-2-methylpentane |
InChI |
InChI=1S/C8H17ClO2S/c1-3-12(10,11)6-4-5-8(2)7-9/h8H,3-7H2,1-2H3 |
Clé InChI |
YUROSFIQCSDCQX-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CCCC(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


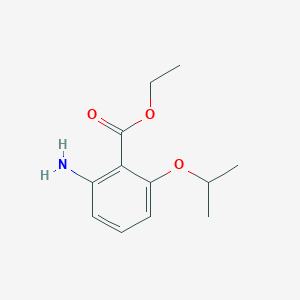
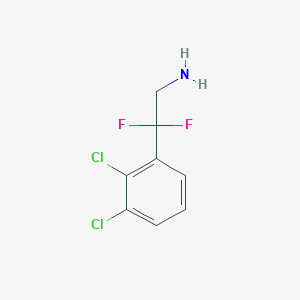
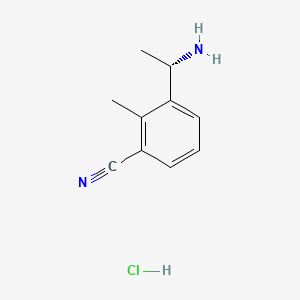

![methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride](/img/structure/B13648820.png)
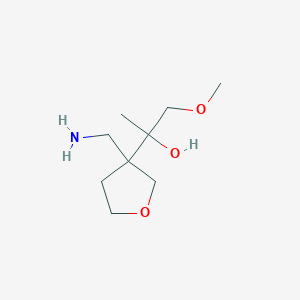
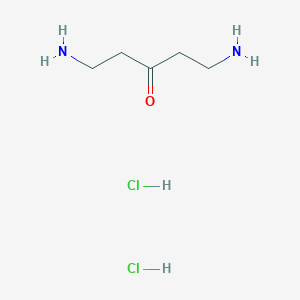
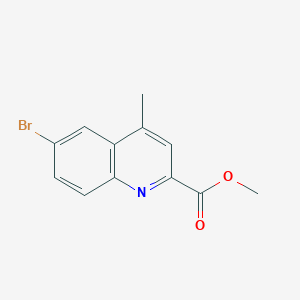
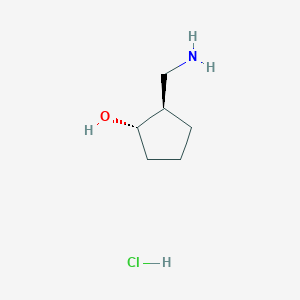
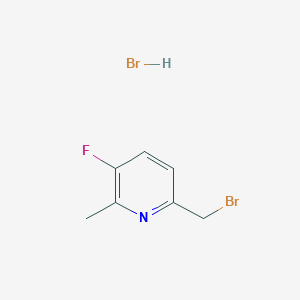
![[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate](/img/structure/B13648842.png)
